molecular formula C17H16KNO8S2 B12679660 Dimethyl 5-(N-tosylsulphamoyl)isophthalate, potassium salt CAS No. 70364-24-8

Dimethyl 5-(N-tosylsulphamoyl)isophthalate, potassium salt

Cat. No.: B12679660
CAS No.: 70364-24-8
M. Wt: 465.5 g/mol
InChI Key: RHEWFSQJTWHJQJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-(N-tosylsulphamoyl)isophthalate, potassium salt typically involves the reaction of dimethyl isophthalate with tosyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to optimize yield and purity. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(N-tosylsulphamoyl)isophthalate, potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

Dimethyl 5-(N-tosylsulphamoyl)isophthalate, potassium salt has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 5-(N-tosylsulphamoyl)isophthalate, potassium salt involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various biochemical and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5-(N-tosylsulphamoyl)isophthalate, potassium salt is unique due to its specific structural features and reactivity. The presence of the tosyl group imparts distinct chemical properties, making it suitable for various applications that similar compounds may not be able to achieve .

Properties

CAS No.

70364-24-8

Molecular Formula

C17H16KNO8S2

Molecular Weight

465.5 g/mol

IUPAC Name

potassium;[3,5-bis(methoxycarbonyl)phenyl]sulfonyl-(4-methylphenyl)sulfonylazanide

InChI

InChI=1S/C17H16NO8S2.K/c1-11-4-6-14(7-5-11)27(21,22)18-28(23,24)15-9-12(16(19)25-2)8-13(10-15)17(20)26-3;/h4-10H,1-3H3;/q-1;+1

InChI Key

RHEWFSQJTWHJQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-]S(=O)(=O)C2=CC(=CC(=C2)C(=O)OC)C(=O)OC.[K+]

Origin of Product

United States

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